![molecular formula C20H14F3NOS B2402190 2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 338398-76-8](/img/structure/B2402190.png)

2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

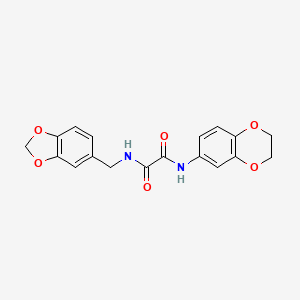

Antipathogenic Activity : Thiourea derivatives, which include compounds structurally similar to the one , have shown potential in antimicrobial and antibiofilm activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Organic Synthesis : Research has demonstrated the utility of similar compounds in the synthesis of difluoromethyl ketones and other related molecules, which are valuable in various chemical synthesis processes (Phetcharawetch et al., 2017).

Electrophilic Fluorination : Compounds with fluorine and sulfanyl groups have been used as electrophilic fluorinating agents, suggesting potential in creating fluorinated organic compounds (Banks & Khazaei, 1990).

Synthesis of Fluorescent Probes : Research has focused on developing fluorescent probes using similar structures for detecting specific biological molecules or conditions (Lee et al., 2020).

Development of Polyamides and Polymers : Studies have also explored the use of similar compounds in the synthesis of novel polyamides and polymers, which can be used for various industrial applications (Hsiao & Chang, 1996).

High Glass-Transition Temperature Materials : Research involving fluorinated compounds has led to the development of materials with high glass-transition temperatures, suggesting their utility in high-performance materials (Huang et al., 2007).

Mécanisme D'action

Mode of Action

These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-understood. It’s possible that the compound could influence a variety of pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially inhibit or enhance that pathway .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and molecular size could influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially influence cell signaling, gene expression, or metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially alter the compound’s structure and thus its ability to interact with its targets .

Propriétés

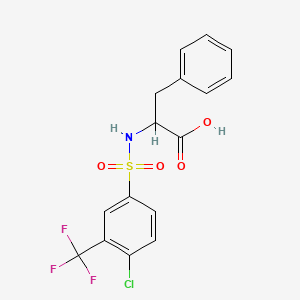

IUPAC Name |

2,4-difluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3NOS/c21-14-3-8-17(9-4-14)26-12-13-1-6-16(7-2-13)24-20(25)18-10-5-15(22)11-19(18)23/h1-11H,12H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVWBTIDSIKUJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2402108.png)

![N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402113.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2402125.png)

![N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2402126.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)

![ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2402130.png)